![molecular formula C15H21N5O3S B2647047 2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine CAS No. 879371-34-3](/img/structure/B2647047.png)
2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine” is a complex organic molecule. It is related to a class of compounds known as 1,3-thiazolidin-4-ones . These compounds are known for their biological activity and are used in the treatment of various diseases .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is carried out in water, which acts as a green solvent . The yields from this method are nearly quantitative .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a 1,3-thiazolidin-4-one fragment, which is a structural unit of a number of biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The compound can react with ethanol and amines to form corresponding ester and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted in silico . The compound has a molecular formula of C7H6N2O4S and a monoisotopic mass of 214.0048 Da .Scientific Research Applications
Synthetic Method and Spectral Characterization
- Research Context: New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Pyrimidine Derivatives Synthesis.
- Key Findings: This study details the synthesis of a variety of heterocyclic compounds, including pyrimidine derivatives, which have potential for future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Structural Insights of Dihydropyrimidine-5-carbonitriles as DHFR Inhibitors
- Research Context: Analyzing the structure of dihydropyrimidine-5-carbonitrile derivatives.
- Key Findings: X-ray diffraction was used to analyze the crystalline structure of these compounds, contributing to the understanding of their potential as human dihydrofolate reductase inhibitors (L. H. Al-Wahaibi et al., 2021).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
- Research Context: Investigating the antimicrobial properties of pyrimidine-triazole derivatives.
- Key Findings: Novel pyrimidine-triazole derivatives demonstrated significant antimicrobial activity against selected bacterial and fungal strains (J.J. Majithiya, B. Bheshdadia, 2022).
Synthesis of Nitrogen-and-Sulfur-Containing Pyrimidine Derivatives
- Research Context: Developing methods for synthesizing nitrogen-and-sulfur-containing pyrimidine derivatives.
- Key Findings: This study presented a procedure to create sulfur-containing pyrimidine derivatives, opening pathways for further chemical and pharmacological research (V. P. Krivonogov et al., 2001).
Synthesis of Potent Antimicrobials
- Research Context: Synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine for antimicrobial applications.
- Key Findings: A new method for synthesizing morpholine derivatives with potential use as potent antimicrobials (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).
Future Directions
Future research could focus on further exploring the biological activity of this compound and its derivatives. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, further work could be done to optimize the synthesis process and explore other potential reactions involving this compound .
properties
IUPAC Name |
2-[1-(4-hydroxy-6-oxo-2-sulfanylidene-1,3-diazinan-5-yl)-2-methylpropyl]propanedinitrile;morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S.C4H9NO/c1-5(2)7(6(3-12)4-13)8-9(16)14-11(18)15-10(8)17;1-3-6-4-2-5-1/h5-9,16H,1-2H3,(H2,14,15,17,18);5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKTUZNKOCFOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1C(NC(=S)NC1=O)O)C(C#N)C#N.C1COCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)
![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)
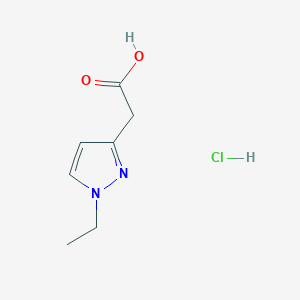
![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)
![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2646974.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)
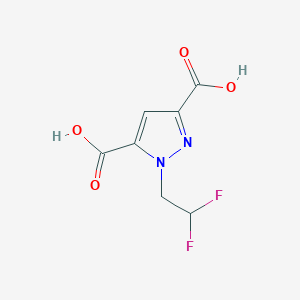
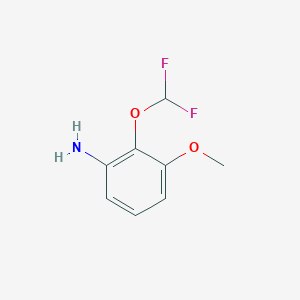
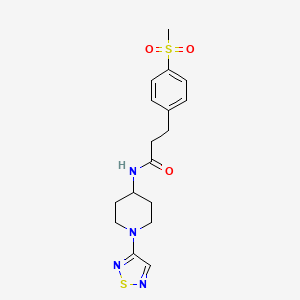
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)
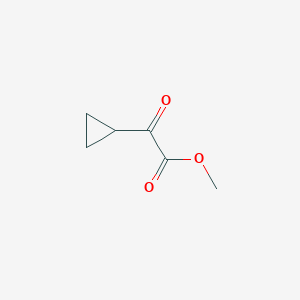
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)